molecular formula C17H14N4OS2 B2616347 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide CAS No. 851987-25-2

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Cat. No.: B2616347
CAS No.: 851987-25-2
M. Wt: 354.45
InChI Key: YFJQLDINZYDPIZ-UHFFFAOYSA-N
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Description

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide (CAS 851987-25-2) is a high-purity benzothiazole derivative supplied at 95%+ purity for research and development use. This compound belongs to the benzothiazole class, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . Benzothiazole derivatives are extensively investigated for their significant antitumor potential and have demonstrated efficacy against a range of cancer cell lines, including mammary, ovarian, colon, and lung cancer models . Furthermore, this family of compounds exhibits promising anti-tubercular activity, making it a valuable scaffold in the search for new agents to combat drug-resistant tuberculosis . The structural motif of a 2-carbohydrazide linked to a 4,6-dimethylbenzothiazole subunit is of particular interest in organic and organoelement synthesis, serving as a highly reactive building block for the development of more complex, pharmacologically active heterocycles . Researchers utilize this compound in the design and synthesis of novel molecules targeting various disease mechanisms. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-9-7-10(2)14-13(8-9)24-17(19-14)21-20-15(22)16-18-11-5-3-4-6-12(11)23-16/h3-8H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJQLDINZYDPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 2-benzothiazolecarbohydrazide. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole rings.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Study:
A series of benzothiazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The results showed that these compounds inhibited cell proliferation and induced cell death in a dose-dependent manner. The most promising candidates exhibited IC50 values in the low micromolar range .

1.2 Antimicrobial Properties
Benzothiazole derivatives have also been explored for their antimicrobial activities. A study highlighted the effectiveness of similar compounds against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli, S. aureus32 µg/mL
Compound BP. aeruginosa, B. subtilis16 µg/mL

Materials Science Applications

2.1 Photostability and Dyes
The compound has been investigated for its potential use in photostable dyes. Research indicates that benzothiazole-based compounds can enhance the stability of dyes under UV exposure, making them suitable for applications in coatings and textiles .

Case Study:
A comparative study on various benzothiazole dyes showed that those containing the dimethyl groups exhibited superior photostability compared to their non-substituted counterparts. This property is crucial for applications where color retention is essential over time .

Agricultural Chemistry Applications

3.1 Pesticidal Activity
Benzothiazole derivatives have been evaluated for their pesticidal properties, specifically against fungal pathogens in crops. The compound this compound has shown promise as a fungicide due to its ability to inhibit spore germination and mycelial growth .

Data Table: Fungicidal Activity Against Fungal Pathogens

Pathogen NameInhibition Percentage (%)Concentration (µg/mL)
Fusarium oxysporum8550
Botrytis cinerea9075

Mechanism of Action

The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N'-[(1E)-1-Phenylethylidene]-1,3-benzothiazole-2-carbohydrazide (PEBTH)

  • Structure : Substituted with a phenylethylidene group instead of 4,6-dimethylbenzothiazolyl.
  • Synthesis: Condensation of 1,3-benzothiazole-2-carbohydrazide with acetophenone .
  • Properties :
    • Molecular weight: 295 g/mol (vs. ~353 g/mol for the target compound).
    • Log P (predicted): 3.2, indicating moderate lipophilicity .
    • Exhibits a molecular ion peak at m/z 295 in mass spectrometry .
  • Applications: Potential as a ligand for metal coordination due to its N,O-bidentate directing group .

N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

  • Structure : Fluorinated benzothiazole with a dihydrodioxine ring.
  • Key Difference : Enhanced electron-withdrawing effects from fluorine atoms may alter reactivity and binding affinity compared to the methyl-substituted target compound .

Sulfonylhydrazide Derivatives

2-[2-(4-Chlorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol

  • Structure : Features a sulfonylhydrazide group attached to benzothiazole.
  • Synthesis : Reaction of 2-hydrazinylbenzothiazole with 4-chlorobenzenesulfonyl chloride .
  • Properties :
    • ¹H NMR (DMSO-d₆): δ 9.40 (s, NH), 7.26–8.14 (aromatic protons) .
    • Higher polarity due to the sulfonyl group, reducing membrane permeability compared to carbohydrazides.

Carbamothioyl and Amide Derivatives

N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted Benzamides

  • Structure : Carbamothioyl linkage instead of carbohydrazide.
  • Synthesis: 2-Aminobenzothiazole reacts with benzoyl isothiocyanates .
  • Bioactivity : Moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, MIC = 12.5 µg/mL) .

N-(1,3-Benzothiazol-2-yl)benzamide

  • Structure : Simple benzamide derivative lacking the hydrazide moiety.
  • Properties: Lower molecular weight (~242 g/mol) and reduced hydrogen-bonding capacity compared to carbohydrazides. Used in nonlinear optical (NLO) materials due to π-conjugated systems .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Weight (g/mol) Functional Group Log P (Predicted) Key Applications
Target Compound ~353 Carbohydrazide ~3.8 Under investigation
PEBTH 295 Carbohydrazide 3.2 Ligand design
2-[2-(4-Chlorobenzenesulfonyl)Hydrazinyl] 337.8 Sulfonylhydrazide 2.5 Crystallography studies
N-(1,3-Benzothiazol-2-yl)benzamide 242.3 Amide 2.9 NLO materials

Biological Activity

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. The molecular formula is C13H14N4S2C_{13}H_{14}N_4S_2, and it has a molecular weight of 282.41 g/mol. The structure can be represented as follows:

N 4 6 dimethyl 1 3 benzothiazol 2 yl 1 3 benzothiazole 2 carbohydrazide\text{N 4 6 dimethyl 1 3 benzothiazol 2 yl 1 3 benzothiazole 2 carbohydrazide}

1. Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit notable antimicrobial properties. A study on related compounds indicated that modifications in the benzothiazole structure can enhance antimicrobial efficacy against various pathogens. For instance, derivatives with specific substituents demonstrated improved activity against Gram-positive and Gram-negative bacteria .

2. Anticonvulsant Effects

Benzothiazole derivatives have been evaluated for their anticonvulsant properties. In one study, a series of related compounds were synthesized and tested for their effectiveness in preventing seizures in animal models. The results indicated that certain structural modifications led to increased potency in seizure prevention .

3. Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary findings suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways associated with cell proliferation and apoptosis.

These mechanisms are consistent with findings from studies on similar benzothiazole compounds that have demonstrated enzyme inhibition and receptor interaction .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against multiple bacterial strains; structure-dependent efficacy
AnticonvulsantSignificant reduction in seizure frequency in animal models
CytotoxicitySelective cytotoxicity observed in cancer cell lines

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